![molecular formula C10H17NO3 B588794 tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate CAS No. 149357-93-7](/img/structure/B588794.png)
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate
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Overview
Description
“tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate” is a chemical compound with the formula C10H17NO3 . It belongs to the class of organic compounds known as carbamate esters, which are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 three-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.25 . It is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Tert-butyl hypoiodite (t-BuOI) facilitates cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process represents a mild and efficient method for utilizing CO2, a greenhouse gas, in synthetic organic chemistry, showcasing the compound's role in environmental chemistry (Takeda et al., 2012).
Synthesis of Spirocyclopropanated Analogues
The compound serves as a precursor in the synthesis of spirocyclopropanated analogues of the insecticides Imidacloprid and Thiacloprid, highlighting its importance in developing novel insecticidal compounds. This synthesis demonstrates the utility of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in the creation of compounds with potential agricultural applications (Brackmann et al., 2005).
Intermediate for Enantioselective Synthesis
It is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure validation indicates its potential in the synthesis of nucleotide analogues, which are valuable in medicinal chemistry and drug discovery (Ober et al., 2004).
Stereoselective Synthesis of Stereoiomers
An efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple starting materials showcases the compound's versatility in synthetic organic chemistry. These stereoisomers are key intermediates for synthesizing factor Xa inhibitors, demonstrating the compound's relevance in developing anticoagulant drugs (Wang et al., 2017).
Manufacture of Lymphocyte Function-Associated Antigen 1 Inhibitor
A scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, demonstrates the compound's application in therapeutic agent development. This highlights the process development and scaling-up aspects of pharmaceutical manufacturing (Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-2-oxoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHNUHHIPWXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate |
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